molecular formula C9H9FN2O2S B2963876 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride CAS No. 202131-20-2

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride

Cat. No. B2963876
CAS RN: 202131-20-2
M. Wt: 228.24
InChI Key: LGBKWJVQGOBPHS-UHFFFAOYSA-N
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Description

“2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride” is a chemical compound with the CAS Number: 202131-20-2 . It has a molecular weight of 228.25 and its IUPAC name is 2-(1H-benzimidazol-1-yl)ethanesulfonyl fluoride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 . This indicates that the compound has a benzimidazole ring attached to an ethanesulfonyl fluoride group.


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 228.25 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Properties

Benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)ethanesulfonyl fluoride, exhibit a wide range of pharmaceutical properties . They have been found to be integral parts of the structure of vitamin B12 and have been extensively studied for their potential in treating parasitic diseases .

Antioxidant Activity

Benzimidazole derivatives have been screened for their antioxidant activity using various in-vitro assays . These compounds have shown antioxidant potential, with varying performance .

Antimicrobial Activity

Some benzimidazole derivatives have shown good antimicrobial potential . They have been tested against various strains of bacteria and yeast, and have shown promising results .

Anticancer Activity

Certain benzimidazole derivatives have been evaluated for their anticancer activity . For example, some newly synthesized compounds were tested against human liver carcinoma cell lines and pheochromocytoma of the rat adrenal medulla, and showed potential anticancer activity .

Chemical Synthesis

The compound 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride is used in chemical synthesis . It is commercially available and its synthesis usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .

Molecular Docking Studies

Molecular docking studies have been conducted on benzimidazole derivatives . These studies help in predicting protein binding, which is crucial in drug design .

Vibrational Spectroscopy

Vibrational spectroscopy studies have been conducted on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a benzimidazole derivative . These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound .

Nonlinear Optics (NLO)

First-order hyperpolarizability calculations have been performed on benzimidazole derivatives to predict their nonlinear optical (NLO) properties . NLO materials have applications in areas like optical signal processing, optical data storage, and optical computing .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(benzimidazol-1-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBKWJVQGOBPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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